![molecular formula C15H13F3N6O2 B610110 O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine CAS No. 680622-70-2](/img/structure/B610110.png)
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine typically involves the reaction of guanine derivatives with trifluoroacetamidomethyl benzyl compounds under specific conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamidomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学研究应用
Cancer Therapy
Mechanism of Action
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine specifically interacts with AGT, an enzyme responsible for repairing alkylated DNA. By inhibiting AGT, this compound can sensitize cancer cells to alkylating agents, which are commonly used in chemotherapy. This sensitization is crucial for overcoming drug resistance often observed in tumor cells .
Case Studies and Findings
- In Vitro Studies : Research has shown that this compound effectively reduces AGT levels in various cancer cell lines, thereby increasing their susceptibility to agents like BCNU (carmustine). Studies indicated that pre-treatment with this compound allowed for a significant reduction in the required dosage of BCNU while maintaining therapeutic efficacy .
- Animal Models : Animal studies have demonstrated that treatment with this compound leads to a marked depletion of AGT in tumors, correlating with enhanced sensitivity to chemotherapy .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical studies focusing on enzyme regulation and inhibition. Its ability to selectively inhibit AGT allows researchers to investigate the role of this enzyme in DNA repair processes and its implications in cancer biology.
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that modify the guanine structure to enhance its reactivity and specificity towards AGT. The trifluoroacetamidomethyl group significantly improves its inhibitory potency compared to other guanine derivatives, making it a potent candidate for further research and potential therapeutic applications .
Industrial Applications
Development of Enzyme Inhibitors
In industrial settings, this compound can be utilized in the development of enzyme inhibitors for various processes. Its specificity and potency make it an attractive candidate for creating targeted inhibitors that could be applied in pharmaceutical manufacturing or biocatalysis.
Analytical Chemistry
Reference Standard Usage
Due to its well-characterized properties, this compound can also serve as a reference standard in analytical chemistry. It aids in the validation of assays designed to measure AGT activity or evaluate the effectiveness of other inhibitors.
Summary Table of Applications
Application Area | Description |
---|---|
Cancer Therapy | Enhances sensitivity of tumor cells to alkylating agents by inhibiting AGT. |
Biochemical Research | Used as a tool for studying enzyme regulation and inhibition mechanisms related to DNA repair. |
Industrial Applications | Development of specific enzyme inhibitors for pharmaceutical and biocatalytic processes. |
Analytical Chemistry | Serves as a reference standard for assays measuring AGT activity or evaluating inhibitor efficacy. |
作用机制
The mechanism of action of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine involves its interaction with specific enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
相似化合物的比较
Similar Compounds
Similar compounds to O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:
O6-Benzylguanine: Another guanine derivative with enzyme inhibitory properties.
O6-Methylguanine: Known for its role in DNA repair mechanisms.
O6-Alkylguanine: A class of compounds with similar structural features and enzyme inhibitory functions.
Uniqueness
This compound is unique due to the presence of the trifluoroacetamidomethyl group, which enhances its enzyme inhibitory activity and specificity. This structural feature distinguishes it from other guanine derivatives and contributes to its effectiveness in various biochemical applications .
生物活性
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine (TFABG) is a synthetic compound derived from guanine, designed primarily as an inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a critical role in the repair of DNA damage caused by alkylating agents, which are commonly used in cancer therapies. The biological activity of TFABG is significant due to its enhanced potency compared to other AGT inhibitors, making it a valuable tool in cancer research and treatment.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃F₃N₆O₂
- CAS Number : 680622-70-2
- IUPAC Name : this compound
The trifluoroacetamidomethyl group attached to the benzyl moiety enhances the compound's ability to inhibit AGT, allowing for more effective targeting of cancer cells while minimizing side effects associated with conventional chemotherapeutics .
TFABG functions by binding to AGT and inhibiting its activity through competitive mechanisms. This inhibition prevents AGT from repairing alkylated DNA, thereby sensitizing tumor cells to alkylating agents used in chemotherapy. The specificity of TFABG for AGT is crucial for enhancing the efficacy of cancer treatments that rely on DNA damage to induce cell death .
Inhibition of AGT
Preliminary studies indicate that TFABG exhibits a strong inhibitory effect on AGT, comparable to well-known inhibitors such as O6-benzylguanine (BG) and O6-4-fluorobenzylguanine. The potency of TFABG can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of AGT activity:
Compound | IC50 (nM) |
---|---|
This compound | 72.3 |
O6-benzylguanine | ~100 |
O6-4-fluorobenzylguanine | ~150 |
This table illustrates that TFABG is more potent than its counterparts, making it a promising candidate for further research in cancer therapy .
Sensitization of Tumor Cells
TFABG has been shown to sensitize various tumor cell lines to alkylating agents, enhancing their therapeutic effects. For example, in vitro studies have demonstrated that pre-treatment with TFABG significantly increases the cytotoxicity of agents like BCNU (carmustine) in cancer cell lines resistant to these drugs. This effect is attributed to the depletion of AGT levels within the cells, which is crucial for overcoming drug resistance .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and clinical applications of TFABG:
属性
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWAWXGBQPBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652683 | |
Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680622-70-2 | |
Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the PIN1 inhibitor API-1 (O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine) interact with its target, and what are the downstream effects, particularly in the context of cancer treatment?
A1: API-1 exerts its anti-cancer effects by specifically inhibiting the peptidyl-prolyl cis-trans isomerase activity of PIN1. [, ] This inhibition prevents PIN1 from interacting with and isomerizing its target proteins, many of which are involved in cell cycle regulation, proliferation, and apoptosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。